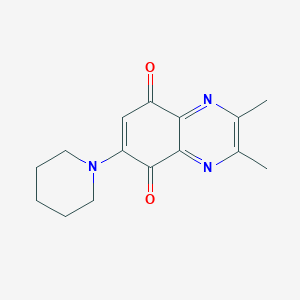
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline typically involves multiple stepsThe reaction conditions often involve the use of organolithium reagents, which are known for their high reactivity and ability to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups, such as boronic esters, can facilitate the selective functionalization of the molecule .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Scientific Research Applications
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)piperazine: This compound also features a methoxybenzyl group and is used in pharmaceutical research.
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: This compound is used in the synthesis of natural products and has applications in medicinal chemistry.
Uniqueness
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its isoquinoline core and methoxybenzyl group make it a versatile compound in various fields of research and industry.
Properties
CAS No. |
38969-64-1 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methyl-5,6,7,8-tetrahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H23NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-12,18H,3-6,13H2,1-2H3 |
InChI Key |
CAJAUKQJTHOSNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1CC3=CC=C(C=C3)OC)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)


![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)

![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)





